
1-(2-Hydroxyethyl)indole-4-carboxylic acid
Overview
Description
1-(2-Hydroxyethyl)indole-4-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 1-(2-Hydroxyethyl)indole-4-carboxylic acid may also interact with various biological targets.
Mode of Action
One study found that an indole-2-carboxylic acid derivative was able to inhibit the strand transfer of integrase, a key enzyme in the life cycle of certain viruses . The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound exerts diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV .
Metabolic Pathways
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)indole-4-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-hydroxyethyl phenylhydrazine and an appropriate carboxylic acid derivative. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
A. Histamine H3 Antagonists
1-(2-Hydroxyethyl)indole-4-carboxylic acid serves as a reactant for the preparation of substituted indole derivatives that act as histamine H3 antagonists. These compounds have therapeutic potential in treating conditions such as obesity, cognitive disorders, and sleep-related issues by modulating histaminergic signaling pathways .
B. Lipoxygenase Inhibitors
The compound is also utilized in the synthesis of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. This enzyme plays a critical role in inflammatory processes, and its inhibition can lead to new anti-inflammatory therapies .
C. Gli1-mediated Transcription Inhibitors
Research indicates that derivatives of this compound can inhibit Gli1-mediated transcription within the Hedgehog signaling pathway. This pathway is implicated in various cancers, making these inhibitors potential candidates for cancer therapy .
A. HIV-1 Integrase Inhibitors
Recent studies have identified indole derivatives, including those related to this compound, as promising scaffolds for developing inhibitors targeting HIV-1 integrase. These inhibitors are crucial in preventing viral replication and overcoming resistance associated with existing antiviral therapies .
A. DNA Gyrase Inhibitors
Indole derivatives have been investigated for their antibacterial properties, particularly as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. The synthesis of such compounds could lead to new treatments for antibiotic-resistant bacterial infections .
A. Functionalization of Indoles
The compound is employed in various synthetic methodologies aimed at functionalizing indoles using stable carboxylic acids through cobalt-catalyzed reductive alkylation processes. This approach allows for the direct modification of indoles, broadening the scope of available indole derivatives for further biological evaluation .
Structural Optimization and Drug Design
The structural frameworks derived from this compound have been optimized through molecular docking studies to enhance their binding affinity and selectivity toward biological targets. This optimization is critical in drug design processes aimed at improving efficacy while minimizing side effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-(2-Hydroxyethyl)indole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
1-(2-Hydroxyethyl)indole-4-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of indole-based compounds, which are known for their roles in various biological processes, including anticancer, antiviral, and antimicrobial activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an indole core with a hydroxyethyl group at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C_11H_13NO_3, and it has a molecular weight of approximately 219.23 g/mol. This structural configuration contributes to its potential interactions with various biological targets.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Huh7 (hepatocellular carcinoma) | ~5.0 |
Indole derivative X | HeLa (cervical carcinoma) | ~8.7 |
Indole derivative Y | A375 (melanoma) | ~10.0 |
Antiviral Activity
Indoles have also been investigated for their antiviral properties, particularly against HIV. Compounds structurally related to this compound have been shown to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. For instance, derivatives have demonstrated IC50 values as low as 0.13 µM, indicating strong potential as antiviral agents .
Table 2: Antiviral Activity of Indole Derivatives
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | HIV-1 Integrase | ~0.13 |
Indole derivative A | HIV-1 Integrase | ~0.12 |
Indole derivative B | HIV-1 Integrase | ~0.18 |
Antimicrobial Activity
In addition to anticancer and antiviral activities, indoles are noted for their antimicrobial properties. Studies have reported that certain indole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds similar to this compound have shown effectiveness against resistant strains of bacteria .
Table 3: Antimicrobial Activity of Indole Derivatives
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Indole derivative C | Escherichia coli | 18 |
Indole derivative D | Candida albicans | 20 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound may induce G2/M phase cell cycle arrest and apoptosis in cancer cells through tubulin polymerization inhibition .
- Antiviral Mechanism : Its antiviral activity against HIV is attributed to its ability to chelate Mg²⁺ ions within the active site of integrase, disrupting viral replication .
- Antimicrobial Mechanism : The antimicrobial effects are likely due to disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study: Anticancer Efficacy
A recent study evaluated the efficacy of various indole derivatives against hepatocellular carcinoma cells. Among these, a compound structurally similar to this compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, leading to further investigations into its potential as a therapeutic agent.
Case Study: Antiviral Potential
Another investigation focused on the antiviral properties of indoles against HIV. The study found that derivatives with modifications at the C3 position exhibited enhanced integrase inhibitory activity, highlighting the importance of structural optimization in developing effective antiviral agents.
Properties
IUPAC Name |
1-(2-hydroxyethyl)indole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-6-12-5-4-8-9(11(14)15)2-1-3-10(8)12/h1-5,13H,6-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBPBOFSCVHVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CCO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096307-72-0 | |
Record name | 1-(2-hydroxyethyl)-1H-indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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